molecular formula C7H6N2S B030445 2-Aminobenzothiazole CAS No. 136-95-8

2-Aminobenzothiazole

Cat. No.: B030445
CAS No.: 136-95-8
M. Wt: 150.20 g/mol
InChI Key: UHGULLIUJBCTEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Another method includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

Industrial Production Methods: In industrial settings, the synthesis of benzo[d]thiazol-2-amine often involves the reaction of phenylthiourea with sulfur chloride. This process typically requires careful control of temperature and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Applications

Overview of Anticancer Properties

2-Aminobenzothiazole derivatives have emerged as promising candidates in anticancer drug design due to their ability to inhibit various tumor-related proteins. Research indicates that these compounds demonstrate low toxicity while effectively targeting key kinases involved in cancer progression, such as:

  • Tyrosine Kinases : CSF1R, EGFR, VEGFR-2, FAK, MET
  • Serine/Threonine Kinases : Aurora, CDK, CK, RAF, DYRK2
  • Other Targets : PI3K kinase, BCL-X_L, HSP90, mutant p53 protein, DNA topoisomerases

Recent studies have highlighted the structure-activity relationships (SAR) of these compounds, providing insights into how modifications can enhance their potency and selectivity against cancer cells. Notably, several derivatives have entered preclinical trials, showcasing their potential as novel anticancer agents .

Case Study: Riluzole

Riluzole is a well-known drug derived from the this compound scaffold used in treating amyotrophic lateral sclerosis (ALS). Its mechanism involves modulating glutamate release and exerting neuroprotective effects. This example underscores the therapeutic potential of this compound derivatives beyond oncology .

Antimicrobial Activity

Broad Spectrum of Activity

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. A variety of synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance:

  • Antimicrobial Screening : A series of 6-substituted this compound derivatives were tested against various bacterial strains, revealing promising antibacterial activity linked to structural modifications .

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. The presence of functional groups such as amino and thio groups enhances their interaction with microbial targets .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

Recent advancements in synthetic chemistry have utilized this compound as a versatile building block in multicomponent reactions (MCRs). These reactions facilitate the rapid construction of complex heterocycles that are crucial in drug discovery and materials science. The efficiency of MCRs involving ABT has been highlighted in various studies, showcasing its role in generating diverse chemical entities .

Applications in Material Science

The unique properties of this compound derivatives extend to material science applications. Their potential use in creating semiconducting materials has been explored through the synthesis of metal complexes that exhibit favorable electronic properties. These materials could find applications in electronic devices and sensors .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Anticancer Drug design (e.g., Riluzole)Inhibits key tumor-related proteins; low toxicity
Antimicrobial Broad-spectrum antibacterial agentsEffective against Gram-positive/negative bacteria
Synthetic Chemistry Heterocycle formation via MCRsEfficient synthesis methods for complex compounds
Material Science Semiconductors and electronic devicesPromising electronic properties from metal complexes

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2-amine varies depending on its application. In medicinal chemistry, it often interacts with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, some derivatives inhibit the enzyme topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to bind to various molecular targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

  • 2-Aminobenzimidazole
  • 2-Aminobenzoxazole
  • 2-Aminothiazole

Comparison: While all these compounds share a similar heterocyclic structure, benzo[d]thiazol-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring. This dual presence allows for a broader range of chemical reactivity and biological activity. For instance, benzo[d]thiazol-2-amine derivatives often exhibit stronger antimicrobial and anticancer properties compared to their benzimidazole and benzoxazole counterparts .

Biological Activity

2-Aminobenzothiazole (ABT) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from recent studies, including structure-activity relationships (SAR), case studies, and data tables summarizing relevant research.

Antitubercular Activity

Recent studies have identified this compound derivatives as promising candidates for the treatment of tuberculosis. A high-throughput screening against Mycobacterium tuberculosis revealed several analogs with significant bactericidal activity. For instance, one compound demonstrated a minimum inhibitory concentration (MIC) of 14 μM against a strain with lower expression of the essential signal peptidase LepB, while maintaining low cytotoxicity against human HepG2 cells (IC50 > 100 μM) .

Table 1: Antitubercular Activity of Selected this compound Derivatives

CompoundMIC (μM)HepG2 IC50 (μM)
Compound 114>100
Compound 427>100
Compound 882>100

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Compounds derived from this scaffold were tested against various fungi, demonstrating effectiveness that was inhibited by calcium and magnesium ions .

Inhibition of Cancer Cell Proliferation

The anticancer potential of this compound has been extensively studied. For example, a derivative exhibited potent inhibitory activity against CSF1R kinase with an IC50 value of 1.4 nM, indicating strong potential for targeting cancer-related pathways . Another study identified a compound that reduced tumor growth by 62% in an MC38 xenograft model at a dosage of 200 mg/kg .

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundTarget KinaseIC50 (nM)Tumor Reduction (%)
Compound 3CSF1R1.4N/A
Compound 19VEGFR-20.5N/A

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzothiazole scaffold can significantly affect biological activity. For instance, substituting various groups on the benzothiazole ring has been shown to enhance or reduce potency against specific targets. Notably, the introduction of methyl groups was found to decrease anti-angiogenic activity .

Riluzole: A Clinical Example

Riluzole, a well-known drug derived from the this compound scaffold, is used for treating amyotrophic lateral sclerosis (ALS). Its mechanism involves inhibiting glutamate release and modulating neuroprotective pathways . Riluzole serves as a benchmark for evaluating new derivatives aimed at improving efficacy and reducing toxicity.

Anti-Virulence Properties

Recent investigations into the anti-virulence properties of certain this compound derivatives have shown promise in targeting Pseudomonas aeruginosa. These compounds were found to reduce motility and toxin production in pathogenic strains, suggesting potential applications in treating infections caused by this bacterium .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-aminobenzothiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: this compound is typically synthesized via cyclization reactions, such as the Herz reaction, involving thiourea derivatives and halogenated precursors. Recent advances include zinc(II)-catalyzed strategies, which improve regioselectivity and reduce reaction time . Optimization involves adjusting solvent polarity (e.g., ethanol or acetone, in which the compound is freely soluble ), temperature (room temperature to 80°C), and catalytic loadings (e.g., 5–10 mol% ZnCl₂). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer:

  • NMR (¹H/¹³C): Identifies substituent patterns on the benzothiazole ring, with NH₂ protons appearing as broad singlets near δ 6.5–7.5 ppm .
  • FTIR: Confirms NH₂ stretches (~3400 cm⁻¹) and C=S/C-N vibrations (1100–1300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (MW: 150.20 g/mol) and fragmentation patterns .
  • HPLC: Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use dust masks (FFP2) to prevent inhalation .
  • Ventilation: Employ local exhaust systems to minimize airborne particles .
  • Storage: Keep in amber glass containers at room temperature, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management: Collect solid residues using non-sparking tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods be applied to predict the corrosion inhibition efficiency of this compound derivatives?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate molecular descriptors (e.g., HOMO/LUMO energies, dipole moment) to correlate electronic structure with adsorption efficiency on metal surfaces .
  • Molecular Dynamics (MD): Simulate inhibitor-metal interactions in acidic media (e.g., HCl) to assess binding energies and surface coverage .
  • Experimental Validation: Combine computational predictions with electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency (%) in mild steel .

Q. What strategies are effective in designing this compound derivatives with enhanced anticancer activity?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6-position to enhance DNA intercalation or kinase inhibition (e.g., Aurora-B kinase) .
  • Hybrid Molecules: Conjugate with acridine or platinum moieties to target topoisomerase IV or induce apoptosis .
  • In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values against control compounds .

Q. How do environmental factors such as pH and temperature affect the stability and reactivity of this compound?

  • Methodological Answer:

  • Thermal Stability: Decomposition occurs above 200°C, releasing CO, NOₓ, and SOₓ gases. Use thermogravimetric analysis (TGA) to determine degradation thresholds .
  • pH-Dependent Solubility: The compound is very slightly soluble in water but freely soluble in ethanol. Adjusting pH to acidic conditions (pH < 4) can protonate the NH₂ group, enhancing aqueous solubility for biological assays .
  • Photostability: Store in amber vials to prevent photodegradation, as UV exposure accelerates decomposition .

Q. What experimental approaches are used to evaluate the environmental impact and biodegradation of this compound?

  • Methodological Answer:

  • Biodegradation Assays: Incubate with activated sludge (30 days, 100 mg/L initial concentration) and measure COD reduction. Low biodegradability (≤10%) indicates persistence in aquatic systems .
  • Ecotoxicology: Test acute toxicity on Daphnia magna (LC₅₀) and algae (growth inhibition). A predicted BCF of 19 suggests low bioaccumulation potential .
  • Soil Mobility: Estimate Koc (1600) using molecular connectivity indices; low mobility reduces groundwater contamination risks .

Properties

IUPAC Name

1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
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InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N
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Molecular Formula

C7H6N2S
Record name 2-AMINOBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID1024467
Record name 2-Aminobenzothiazole
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Molecular Weight

150.20 g/mol
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Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM
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Density

0.5 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.000112 [mmHg]
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Color/Form

PLATES FROM WATER, LEAFLETS FROM WATER

CAS No.

136-95-8
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Melting Point

270 °F (NTP, 1992), 132 °C
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Synthesis routes and methods I

Procedure details

In certain cases the requisite 2-amino-1,3-benzothiazole was prepared from the corresponding thiourea as described above for the preparation of N-(3,5-difluorophenyl) thiourea and 5,7-difluoro-1,3-benzothiazol-2-amine.
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Synthesis routes and methods II

Procedure details

If the desired 2-amino benzenethiol 8-scheme 3 is not commercially available it can be synthesized by reaction of the phenyl aniline with the thiocyanate anion in the presence of an oxidant(like bromine) to produce the 2-amino benzthiazole 7-scheme: 3. This thiazole can then be hydrolyzed to the desired 2-amino benzenethiol 8-scheme with a strong base like NaOH in a protic solvent (i.e., EtOH).
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Synthesis routes and methods III

Procedure details

280 mg of 1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea, 2 cm3 of dimethyl sulphoxide and 240 mg of potassium carbonate are introduced, at 20° C., in a microwave tube equipped with a magnetic stirrer. The suspension thus obtained is stirred for 5 minutes before the addition of 200 mg of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine. The reaction mixture is then heated in a microwave oven for 10 minutes at 190° C., and then poured into 100 cm3 of water. The resulting mixture is stirred for 30 minutes under cold conditions. The solid is filtered off, washed with 3×100 cm3 of water and then spin-filter-dried. The brown powder thus obtained is purified by chromatography on silica gel (eluent: 95/5/0.5 dichloromethane/methanol/aqueous ammonia). A small amount of methanol and of hydrochloric acid in solution in dioxane is added to the fractions containing the expected product (to improve solubility). The fractions are combined and concentrated under reduced pressure. The oil thus obtained is taken up with 20 cm3 of a saturated aqueous solution of hydrogen carbonate (pH 8-9). The precipitate formed is filtered off and then washed with 3×20 cm3 of water and dried under vacuum. 120 mg of 6-{[6-(1-methyl-1H)-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-amine are thus obtained in the form of a light brown solid.
Name
1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea
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280 mg
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240 mg
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2 mL
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saturated aqueous solution
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20 mL
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Imino-4-nitropyridin-1(2H)-ol
2-Aminobenzothiazole
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
2-Aminobenzothiazole
2-Imino-4-nitropyridin-1(2H)-ol
2-Aminobenzothiazole

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